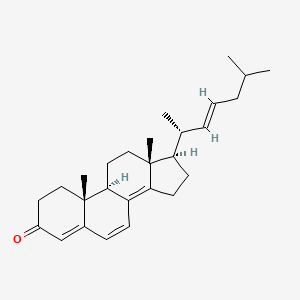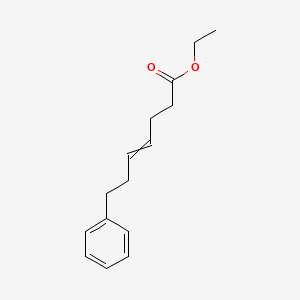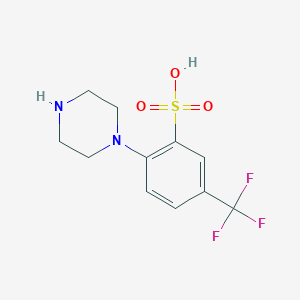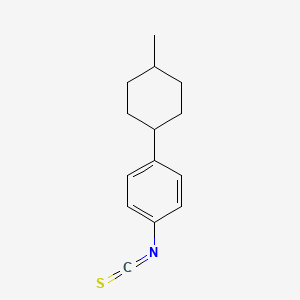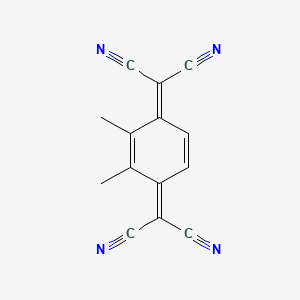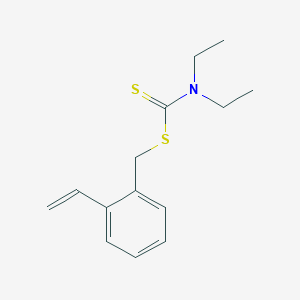
(2-Ethenylphenyl)methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenylphenyl)methyl diethylcarbamodithioate is an organic compound with a complex structure that includes both aromatic and carbamodithioate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylphenyl)methyl diethylcarbamodithioate typically involves the reaction of 2-ethenylphenylmethyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethenylphenyl)methyl diethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Aplicaciones Científicas De Investigación
(2-Ethenylphenyl)methyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as an additive in lubricants and pesticides.
Mecanismo De Acción
The mechanism of action of (2-Ethenylphenyl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Ethenylphenyl)methyl diethylcarbamate
- (2-Ethenylphenyl)methyl diethylcarbamothioate
- (2-Ethenylphenyl)methyl diethylcarbamodithioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where others may not be as effective.
Propiedades
Número CAS |
159248-38-1 |
|---|---|
Fórmula molecular |
C14H19NS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(2-ethenylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H19NS2/c1-4-12-9-7-8-10-13(12)11-17-14(16)15(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 |
Clave InChI |
IFOXPCORZHHQBS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


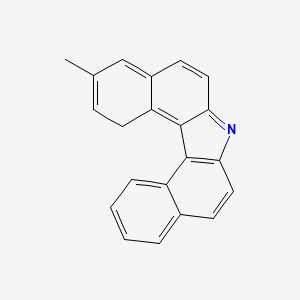
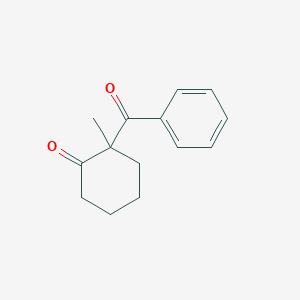
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
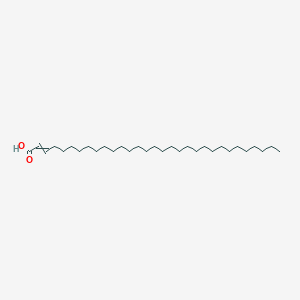
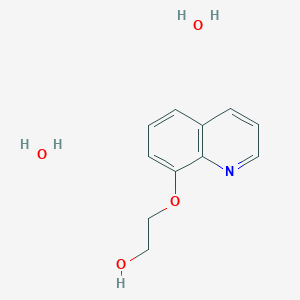
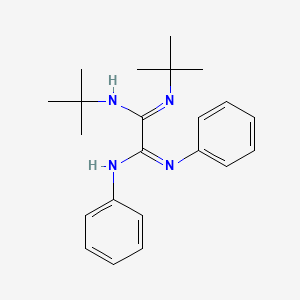

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
